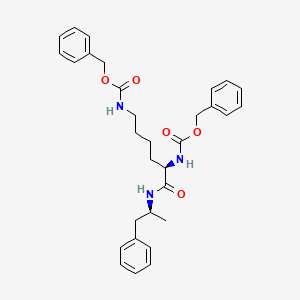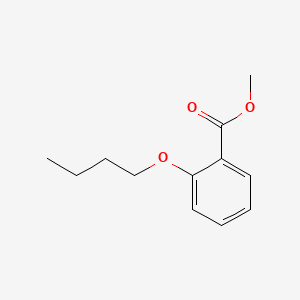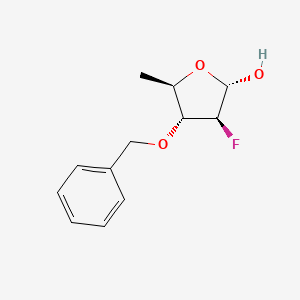
3-O-Benzyl-2,5-dideoxy-2-fluoro-alpha-D-arabinofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-Benzyl-2,5-dideoxy-2-fluoro-alpha-D-arabinofuranose: is a synthetic organic compound that belongs to the class of arabinofuranoses It is characterized by the presence of a benzyl group at the 3-O position, a fluorine atom at the 2-position, and the absence of hydroxyl groups at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzyl-2,5-dideoxy-2-fluoro-alpha-D-arabinofuranose typically involves multiple steps, starting from readily available sugar derivatives. One common approach includes the protection of hydroxyl groups, selective fluorination, and benzylation. The reaction conditions often involve the use of reagents such as benzyl chloride, fluorinating agents like diethylaminosulfur trifluoride (DAST), and protecting groups like acetyl or benzoyl groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-O-Benzyl-2,5-dideoxy-2-fluoro-alpha-D-arabinofuranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzyl group or other substituents.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce azido or thiol groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-O-Benzyl-2,5-dideoxy-2-fluoro-alpha-D-arabinofuranose is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of fluorinated sugars on biological systems. It may serve as a probe to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: In medicine, derivatives of this compound may have potential as antiviral or anticancer agents. The presence of the fluorine atom can enhance the compound’s stability and bioavailability.
Industry: In the industry, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 3-O-Benzyl-2,5-dideoxy-2-fluoro-alpha-D-arabinofuranose involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The benzyl group can enhance lipophilicity, facilitating membrane permeability and cellular uptake. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
- 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranose
- 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose
- 2,3,5-Tri-O-benzyl-beta-D-arabinofuranose
Comparison: Compared to these similar compounds, 3-O-Benzyl-2,5-dideoxy-2-fluoro-alpha-D-arabinofuranose is unique due to the specific positioning of the benzyl and fluorine groups. This unique structure imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it particularly valuable in specialized applications.
Eigenschaften
CAS-Nummer |
786710-10-9 |
|---|---|
Molekularformel |
C12H15FO3 |
Molekulargewicht |
226.24 g/mol |
IUPAC-Name |
(2S,3S,4R,5R)-3-fluoro-5-methyl-4-phenylmethoxyoxolan-2-ol |
InChI |
InChI=1S/C12H15FO3/c1-8-11(10(13)12(14)16-8)15-7-9-5-3-2-4-6-9/h2-6,8,10-12,14H,7H2,1H3/t8-,10+,11-,12+/m1/s1 |
InChI-Schlüssel |
ISXYWHUUAQNVSF-KLHWPWHYSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H]([C@H](O1)O)F)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC1C(C(C(O1)O)F)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


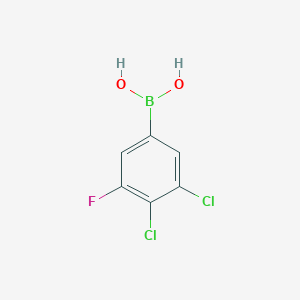

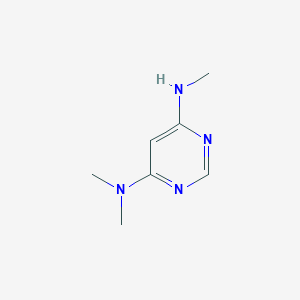
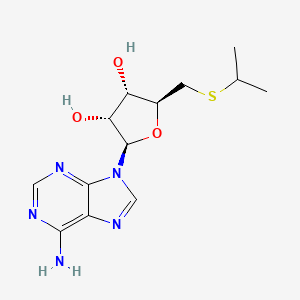
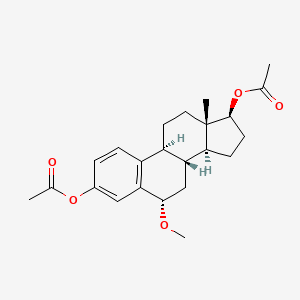
![3-[3-(trifluoromethyl)phenyl]propyl 4-methylbenzenesulfonate](/img/structure/B13413379.png)
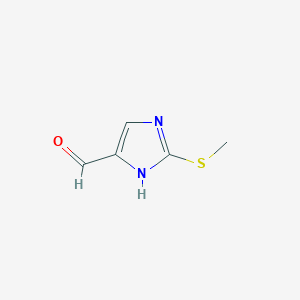
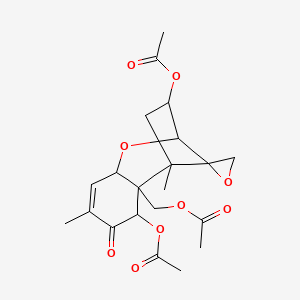
![alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde](/img/structure/B13413410.png)


![Tripotassium 7-[[4-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl]azo]phenyl]azo]naphthalene-1,3,5-trisulphonate](/img/structure/B13413439.png)
